molecular formula C12H11NO B8469641 2-Formyl-3-(4-methylphenyl)pyrrole

2-Formyl-3-(4-methylphenyl)pyrrole

Cat. No. B8469641
M. Wt: 185.22 g/mol
InChI Key: XPRWZGHXDHVSCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Formyl-3-(4-methylphenyl)pyrrole is a useful research compound. Its molecular formula is C12H11NO and its molecular weight is 185.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Formyl-3-(4-methylphenyl)pyrrole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Formyl-3-(4-methylphenyl)pyrrole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Formyl-3-(4-methylphenyl)pyrrole

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

3-(4-methylphenyl)-1H-pyrrole-2-carbaldehyde

InChI

InChI=1S/C12H11NO/c1-9-2-4-10(5-3-9)11-6-7-13-12(11)8-14/h2-8,13H,1H3

InChI Key

XPRWZGHXDHVSCI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(NC=C2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following a standard procedure (Balasubramanian, T. et al., J. Org. Chem. 2000, 65, 7919-7929), a solution of 7 (472 mg, 3.00 mmol) in DMF (0.96 mL) and CH2Cl2 (30 mL) under argon was cooled to 0° C. and then POCl3 (340 μL, 3.60 mmol) was added dropwise. After 1 h, the flask was warmed to room temperature and stirred overnight (˜18 h). The reaction was quenched at 0° C. with 2.5 M NaOH (25 mL). The mixture was poured into water (50 mL), extracted with CH2Cl2, and the combined organic layers were washed with water, brine, dried (Na2SO4), and concentrated. The residue was chromatographed [silica, CH2Cl2/ethyl acetate (9:1)] to give a brown solid. 1H NMR spectroscopy showed two regioisomers in ˜13:1 ratio. Cooling of the solution (ethyl acetate/hexanes) at ˜−16° C. resulted in precipitation of an orange solid, which proved to be a single regioisomer (354 mg, 64%): mp 149-150° C.; 1H NMR δ 2.41 (s, 3H), 6.42-6.44 (m, 1H), 7.10-7.13 (m, 1H), 7.26 (d, J=8.0 Hz, 2H), 7.40 (d, J=8.0 Hz, 2H), 9.63-9.64 (m, 1H), 9.52-9.78 (br, 1H); 13C NMR δ 21.4, 111.6, 126.2, 128.9, 129.3, 129.7, 130.9, 137.7, 137.9, 180.2; FAB-MS obsd 186.0907, calcd 186.0919 (C12H11NO).
Name
Quantity
472 mg
Type
reactant
Reaction Step One
Name
Quantity
0.96 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
340 μL
Type
reactant
Reaction Step Two
[Compound]
Name
ethyl acetate hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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